1-(But-3-yn-1-yl)piperazine dihydrochloride
Description
1-(But-3-yn-1-yl)piperazine dihydrochloride (CAS: 1193389-48-8) is a piperazine derivative with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g/mol . Its IUPAC name is 1-but-3-ynylpiperazine dihydrochloride, featuring a piperazine ring substituted with a but-3-ynyl group (a terminal alkyne) at the 1-position, with two hydrochloride counterions. The compound is typically synthesized via nucleophilic substitution reactions involving piperazine and halogenated alkynes, followed by salt formation with hydrochloric acid. Key identifiers include MDL number MFCD12913112 and PubChem CID 45792013. It is supplied as a powder, stored at room temperature, and classified with hazard warnings (H302, H315, H319, H335) related to toxicity and irritation .
Properties
IUPAC Name |
1-but-3-ynylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h1,9H,3-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCPMSJDVJDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-48-8 | |
| Record name | 1-(but-3-yn-1-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(But-3-yn-1-yl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by a butynyl group attached to the piperazine ring, which may influence its interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and safety profile.
- Chemical Formula : C₈H₁₆Cl₂N₂
- Molecular Weight : 195.13 g/mol
- CAS Number : 1193389-48-8
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Piperazine derivatives are known to exhibit a broad range of biological activities, including:
- Aminergic Receptor Modulation : Piperazine compounds often interact with aminergic receptors, which play crucial roles in neurotransmission. For instance, studies have shown that derivatives can bind to dopamine and serotonin receptors, influencing mood and behavior .
- Enzyme Inhibition : Some piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. For example, studies have shown that certain structural analogs demonstrate activity against multidrug-resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and necroptosis .
Toxicological Profile
Toxicological assessments are crucial for understanding the safety of any pharmacological agent. In animal studies, piperazine derivatives have been associated with adverse effects such as liver and kidney damage at high doses; however, this compound has shown a favorable safety profile in preliminary studies .
Case Studies
A recent study explored the effects of this compound on K562 leukemic cells. The compound was found to induce significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. Flow cytometric analyses revealed that the compound triggers apoptotic pathways leading to cell death .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
1-(But-3-yn-1-yl)piperazine dihydrochloride has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of piperazine exhibit various biological activities, including:
- Antidepressant Effects: Studies have shown that piperazine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drug development.
- Antitumor Activity: Some research highlights the potential cytotoxic effects of piperazine derivatives against cancer cell lines, indicating that this compound could be investigated further for anticancer properties.
Neuropharmacology
The compound's interaction with neurotransmitter receptors has been studied extensively. For example, it may modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders. Case studies have demonstrated its efficacy in animal models for anxiety and depression .
Material Science
In material science, this compound has been utilized in the synthesis of polymers and nanomaterials due to its unique chemical structure. Its alkyne functionality allows for click chemistry reactions, facilitating the development of advanced materials with tailored properties.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Derivatives
Piperazine derivatives are structurally diverse, with variations in substituents dictating their pharmacological and chemical properties. Below is a detailed comparison of 1-(but-3-yn-1-yl)piperazine dihydrochloride with structurally or functionally related compounds:
Structural Analogs and Substitution Patterns
Key Observations :
- Substituent Influence : The terminal alkyne in this compound distinguishes it from aryl- or benzyl-substituted analogs. Alkyne groups are rare in therapeutic piperazines but may confer unique reactivity (e.g., click chemistry applications) .
- Pharmacological Diversity : Aryl-substituted derivatives (e.g., mCPP, TFMPP) target serotonin receptors, while benzyl-substituted analogs (e.g., Trimetazidine, Hydroxyzine) are used in cardiovascular or antihistamine therapies .
Preparation Methods
N-Alkylation Using 3-Bromoprop-1-yne
- Reaction Conditions : The free base piperazine is reacted with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in acetonitrile (ACN) solvent.
- Temperature : Reflux conditions are typically employed to drive the reaction to completion.
- Mechanism : The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of 3-bromoprop-1-yne, displacing bromide and forming the N-substituted product.
- Purification : The crude product is purified by extraction and chromatographic methods.
This method is supported by the synthesis of related piperazine derivatives where 3-bromoprop-1-yne was used as an alkylating agent, as reported in recent PROTACs synthesis protocols.
Boc-Protected Piperazine Route
- Protection Step : Piperazine is first protected on one nitrogen with a tert-butoxycarbonyl (Boc) group to prevent di-substitution.
- Alkylation : The Boc-protected piperazine is then alkylated with 3-bromoprop-1-yne under similar conditions.
- Deprotection : Boc group is removed by treatment with 4.0 N HCl in dioxane at room temperature for 2-3 hours.
- Salt Formation : The resulting free amine is converted to the dihydrochloride salt by further treatment with HCl and isolation by trituration with diethyl ether (DEE).
This approach improves selectivity and yields by controlling the substitution pattern and facilitating purification.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Boc Protection | Boc2O, base (e.g., triethylamine), solvent | Mono-Boc protected piperazine |
| 2. N-Alkylation | 3-bromoprop-1-yne, K2CO3, KI, ACN, reflux | Boc-protected N-(but-3-yn-1-yl)piperazine |
| 3. Boc Deprotection | 4.0 N HCl in dioxane, rt, 2-3 h | Free amine N-(but-3-yn-1-yl)piperazine |
| 4. Salt Formation | HCl (excess), trituration with DEE | 1-(But-3-yn-1-yl)piperazine dihydrochloride |
Analytical Data and Purity Assessment
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the presence of the alkyne proton (~2.5 ppm) and the piperazine ring protons, consistent with the expected structure.
- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the mono-alkylated piperazine.
- Purity : Automated flash chromatography on silica gel with DCM/MeOH mixtures is effective for purification, yielding white solid products with yields typically ranging from 40-60% after purification.
Research Findings and Optimization Notes
- The use of Boc protection significantly reduces side reactions such as di-alkylation or polymerization.
- Reflux in acetonitrile with K2CO3 and KI is optimal for the alkylation step, ensuring good conversion.
- Deprotection with HCl in dioxane is mild and efficient, avoiding decomposition of the alkyne moiety.
- The dihydrochloride salt form enhances the compound's stability and handling properties, facilitating storage and further applications in medicinal chemistry.
Comparative Table of Preparation Parameters
| Parameter | Method A: Direct Alkylation | Method B: Boc-Protected Route |
|---|---|---|
| Selectivity | Moderate | High |
| Side Reactions | Higher (di-alkylation) | Lower |
| Purification Complexity | Moderate | Easier (due to Boc group) |
| Yield Range | 30-50% | 40-60% |
| Reaction Time | Several hours (reflux) | Boc protection + alkylation + deprotection (multi-step) |
| Salt Formation | Post-alkylation HCl treatment | Post-deprotection HCl treatment |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(But-3-yn-1-yl)piperazine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between piperazine and a but-3-yn-1-yl halide precursor, followed by dihydrochloride salt formation. Key optimization steps include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side products like alkyne oligomerization .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Essential methods include:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm alkyne and piperazine moieties | δ ~2.5 ppm (protons adjacent to alkyne), δ ~3.0 ppm (piperazine methylene) |
| HPLC-MS | Assess purity and molecular ion ([M+H]⁺ = 217.1 m/z) | Reverse-phase C18 column, 0.1% formic acid mobile phase |
| FT-IR | Validate alkyne C≡C stretch | Peak ~2120 cm⁻¹ |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. How can researchers screen for biological activity in early-stage studies?
- In vitro assays : Target receptor binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS for cell-based studies .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or predict metabolic stability?
- Quantum mechanics (QM) : Calculate alkyne reactivity using DFT (B3LYP/6-31G*) to predict sites for functionalization .
- Molecular docking : Screen against GPCR targets (e.g., 5-HT₁A) using AutoDock Vina to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and cytochrome P450 interactions .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate receptor affinity using SPR (surface plasmon resonance) and fluorescence polarization .
- Batch analysis : Check for salt form variability (e.g., dihydrochloride vs. free base) using elemental analysis .
- Control experiments : Include reference compounds (e.g., prazosin for α-adrenergic studies) to calibrate assay conditions .
Q. What strategies are effective for scaling up reactions while maintaining yield and purity?
- Flow chemistry : Continuous flow reactors reduce exothermic risks during alkyne coupling steps .
- In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR track reaction progression in real time .
- Workup optimization : Liquid-liquid extraction with dichloromethane/water minimizes impurities .
Q. How can structure-activity relationship (SAR) studies be systematically designed for piperazine-alkyne analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
